7-(2,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
The compound "7-(2,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" is a purine derivative with potential applications in various fields of chemistry and pharmacology. This compound is part of a broader class of chemicals known for their diverse biological activities and chemical properties.
Synthesis Analysis
Research on similar purine derivatives has demonstrated a range of synthetic methods aimed at diversifying the purine-2,6-dione structure. For instance, methods to synthesize 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives involve stepwise reactions that can potentially be adapted for the synthesis of 7-(2,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione by introducing the appropriate chlorobenzyl group at the 7-position (Khaliullin & Klen, 2010).
Scientific Research Applications
Synthesis of New Purine Ring Systems
- [f]-Fused Purine-2,6-diones : This research focused on the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems. It detailed a three-step synthesis process starting from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Hesek & Rybár, 1994).
Hydrogen Bond Network Formation
- Doxofylline Molecules : A study on doxofylline molecules linked by hydrogen bonds to form a three-dimensional network, using the title compound, 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Chen et al., 2007).
Receptor Affinity and Pharmacological Evaluation
- 8-Aminoalkyl Derivatives of Purine-2,6-dione : A study on the synthesis of 8-aminoalkyl derivatives of purine-2,6-dione and their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research also evaluated the antidepressant and anxiolytic properties of these compounds (Chłoń-Rzepa et al., 2013).
Synthesis Methods for Purine Derivatives
- New Synthesis of 6,7-Dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones : Discussing various synthesis methods for these purine derivatives, including a new one-step procedure for preparation using 8-halo3,7-dihydro-1H-purine-2,6-diones (Khaliullin & Klen, 2010).
Antiasthmatic Agents
- Xanthene Derivatives as Antiasthmatic Agents : This study aimed to develop 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity, focusing on vasodilator properties (Bhatia et al., 2016).
properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-18-12-11(13(21)19(2)14(18)22)20(7-17-12)6-8-3-4-9(15)5-10(8)16/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYKTOWJOIKQOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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